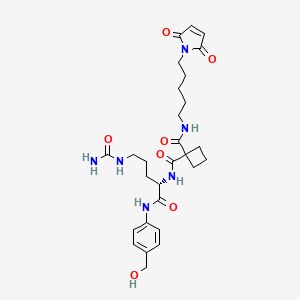

cBu-Cit-OH

Description

BenchChem offers high-quality cBu-Cit-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cBu-Cit-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H38N6O7 |

|---|---|

Molecular Weight |

570.6 g/mol |

IUPAC Name |

1-N'-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide |

InChI |

InChI=1S/C28H38N6O7/c29-27(41)31-16-4-6-21(24(38)32-20-9-7-19(18-35)8-10-20)33-26(40)28(13-5-14-28)25(39)30-15-2-1-3-17-34-22(36)11-12-23(34)37/h7-12,21,35H,1-6,13-18H2,(H,30,39)(H,32,38)(H,33,40)(H3,29,31,41)/t21-/m0/s1 |

InChI Key |

HLAKJCQSHGCDPL-NRFANRHFSA-N |

Isomeric SMILES |

C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO |

Canonical SMILES |

C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of cBu-Cit-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful therapeutic modality. The specificity of a monoclonal antibody is combined with the potent cell-killing ability of a cytotoxic payload, offering a targeted approach to cancer treatment.[1][2] The linker, which connects the antibody to the payload, is a critical component that dictates the stability, specificity, and efficacy of the ADC.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of cBu-Cit-OH, a novel linker component designed to enhance the therapeutic index of ADCs.

cBu-Cit-OH is a key component of a peptidomimetic linker that incorporates a cyclobutane-1,1-dicarboxamide moiety in place of the P2 amino acid residue found in traditional dipeptide linkers like Val-Cit (valine-citrulline). This modification confers enhanced specificity for cleavage by the lysosomal protease cathepsin B, which is often overexpressed in the tumor microenvironment. This targeted cleavage mechanism aims to minimize off-target toxicity associated with less specific linkers.

Core Mechanism of Action: Cathepsin B-Specific Cleavage

The primary mechanism of action of a cBu-Cit-OH containing linker is its selective hydrolysis by cathepsin B within the lysosome of a target cancer cell. This specificity is a significant advancement over conventional dipeptide linkers, such as Val-Cit, which exhibit broader sensitivity to a range of cathepsins (B, K, and L). The cyclobutane-1,1-dicarboxamide structure of the cBu-Cit linker is designed to be a superior substrate for cathepsin B, leading to preferential cleavage and release of the cytotoxic payload in the intended cellular compartment.

The overall mechanism of an ADC utilizing a cBu-Cit-OH linker can be summarized in the following steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

-

Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the cBu-Cit linker is selectively cleaved by cathepsin B.

-

Payload Release and Action: The active cytotoxic payload is released into the cytoplasm, where it can exert its cell-killing effects.

This targeted delivery and release mechanism enhances the therapeutic window of the ADC by maximizing its efficacy against cancer cells while minimizing systemic exposure and associated toxicities.

Data Presentation: Comparative Efficacy

The enhanced specificity of the cBu-Cit linker translates to improved performance of the corresponding ADC. The following table summarizes comparative data for ADCs containing cBu-Cit linkers versus the traditional Val-Cit linkers.

| Parameter | ADC with Val-Cit Linker | ADC with cBu-Cit Linker | Reference |

| Cathepsin B Specificity | Susceptible to cleavage by Cathepsins B, K, and L | Predominantly cleaved by Cathepsin B | |

| In Vitro Cytotoxicity (IC50) | Potent | Equally or more potent | |

| In Vivo Tumor Growth Inhibition | Efficacious | Greater tumor suppression observed |

Mandatory Visualization

Signaling Pathway of a cBu-Cit-MMAE ADC

Caption: Mechanism of an ADC with a cBu-Cit linker and an MMAE payload.

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: A typical workflow for an in vitro ADC cytotoxicity assay.

Logical Relationship: Bystander Effect

Caption: The bystander killing effect of a membrane-permeable ADC payload.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-based)

This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

-

Antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

ADC with cBu-Cit-OH linker

-

Control antibody (unconjugated)

-

Free cytotoxic payload

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.

-

Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cell line

-

Antigen-negative cell line (stably expressing a fluorescent protein like GFP)

-

Complete cell culture medium

-

ADC with a membrane-permeable payload

-

96-well plates (clear bottom, black walls)

-

Fluorescence microplate reader or high-content imaging system

Procedure:

-

Cell Seeding: Co-culture the antigen-positive and GFP-expressing antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1, 1:5). As a control, seed the GFP-expressing antigen-negative cells alone. Allow cells to adhere overnight.

-

ADC Treatment: Add serial dilutions of the ADC to the co-culture and monoculture wells.

-

Incubation: Incubate the plates for 72-120 hours.

-

Fluorescence Measurement: Measure the GFP fluorescence intensity in each well.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

This protocol assesses the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human tumor cell line (antigen-positive)

-

ADC with cBu-Cit-OH linker

-

Vehicle control

-

Calipers

-

Analytical balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Animal Grouping and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC (intravenously) and vehicle control according to the planned dosing schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

-

Endpoint: At the end of the study (defined by tumor size in the control group or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Compare the tumor growth inhibition between the ADC-treated and control groups to evaluate the in vivo efficacy.

References

- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancercenter.com [cancercenter.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Pathway of the cBu-Cit-OH Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the cBu-Cit-OH linker, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). The cBu-Cit-OH linker, chemically known as Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB, offers a unique structural motif designed for controlled drug release. This document outlines the multi-step synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction to the cBu-Cit-OH Linker

The cBu-Cit-OH linker is a cleavable linker system utilized in the targeted delivery of cytotoxic payloads to cancer cells. It incorporates a cyclobutane moiety, which imparts conformational rigidity, and a citrulline-p-aminobenzyl alcohol (PAB) dipeptide-spacer unit. The citrulline residue serves as a recognition site for lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. Upon enzymatic cleavage of the amide bond C-terminal to the citrulline, a self-immolative cascade is initiated through the PAB spacer, leading to the release of the conjugated drug.

Overall Synthesis Strategy

The synthesis of cBu-Cit-OH is a multi-step process that can be logically divided into three main stages:

-

Synthesis of the Dipeptide-Spacer Intermediate (Fmoc-Cit-PAB-OH): This involves the protection of L-citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by its coupling to p-aminobenzyl alcohol (PAB-OH).

-

Preparation of the Cyclobutane Moiety: This stage focuses on the synthesis or sourcing of cyclobutane-1,1-dicarboxylic acid, the rigidifying component of the linker.

-

Final Assembly: This final stage involves the deprotection of the Fmoc group from the dipeptide-spacer intermediate and subsequent coupling with an activated form of cyclobutane-1,1-dicarboxylic acid to yield the target cBu-Cit-OH linker.

The following diagram illustrates the logical workflow of the cBu-Cit-OH synthesis.

Caption: Logical workflow for the synthesis of cBu-Cit-OH.

Detailed Synthesis Pathway

The detailed chemical pathway for the synthesis of cBu-Cit-OH is presented below.

Caption: Chemical synthesis pathway of cBu-Cit-OH.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of cBu-Cit-OH.

Protocol 1: Synthesis of Fmoc-Cit-OH

-

Dissolution: Dissolve L-citrulline (1.1 equivalents) and sodium bicarbonate (2.2 equivalents) in water (0.2 M) and stir at room temperature for 1 hour.

-

Solvent Addition: Add 1,2-dimethoxyethane (DME) to the reaction mixture in a 1:1 ratio with water.

-

Fmoc Protection: Add Fmoc-chloride (1.0 equivalent) to the solution and stir at room temperature for 24 hours.

-

Work-up: Remove DME under reduced pressure. Extract the aqueous solution three times with ethyl acetate to remove impurities.

-

Acidification and Extraction: Acidify the aqueous layer with 1 M HCl to a pH of 2-3. Extract the product with 10% isopropanol in ethyl acetate.

-

Drying and Isolation: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Fmoc-Cit-OH as a white solid.

Protocol 2: Synthesis of Fmoc-Cit-PAB-OH

-

Reactant Mixture: To a solution of Fmoc-Cit-OH (1.0 equivalent) in dimethylformamide (DMF, 0.2 M), add p-aminobenzyl alcohol (1.2 equivalents).

-

Coupling Agent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford Fmoc-Cit-PAB-OH.

Protocol 3: Synthesis of Cyclobutane-1,1-dicarboxylic acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place ethyl malonate (1.0 equivalent) and 1,3-dibromopropane (1.05 equivalents).

-

Base Addition: Add a solution of sodium ethoxide (2.0 equivalents) in absolute ethanol dropwise while maintaining the temperature at 60-65 °C.

-

Reaction and Neutralization: Heat the mixture on a steam bath until neutral to phenolphthalein.

-

Ester Isolation: Remove the ethanol by distillation and isolate the ethyl 1,1-cyclobutanedicarboxylate by steam distillation.

-

Hydrolysis: Hydrolyze the ester by refluxing with a solution of potassium hydroxide in ethanol.

-

Acidification and Isolation: Remove the ethanol, evaporate to dryness, and dissolve the residue in water. Acidify with concentrated HCl and extract the product with ether. Dry the ether extracts, evaporate the solvent, and recrystallize the crude product from hot ethyl acetate to obtain pure cyclobutane-1,1-dicarboxylic acid.

Protocol 4: Synthesis of cBu-Cit-OH (Final Product)

-

Fmoc Deprotection: Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M) and treat with piperidine (5.0 equivalents). Stir at room temperature for 2-4 hours.

-

Isolation of Amine: Remove DMF and excess piperidine under reduced pressure. Triturate the residue with diethyl ether, decant the ether, and dry the solid amine (H2N-Cit-PAB-OH) under vacuum.

-

Activation of Dicarboxylic Acid: In a separate flask, dissolve cyclobutane-1,1-dicarboxylic acid (0.55 equivalents) in DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes to form the activated intermediate.

-

Final Coupling: Add a solution of the dried H2N-Cit-PAB-OH in DMF to the activated cyclobutane-1,1-dicarboxylic acid solution.

-

Reaction and Purification: Stir the reaction mixture at room temperature for 16 hours. Remove the solvent under reduced pressure and purify the crude product by preparative HPLC to yield the final cBu-Cit-OH linker.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of cBu-Cit-OH. Actual yields may vary depending on reaction scale and purification methods.

| Step | Product | Typical Yield (%) |

| 1. Fmoc Protection | Fmoc-Cit-OH | >95 |

| 2. Amide Coupling | Fmoc-Cit-PAB-OH | 60-80 |

| 3. Fmoc Deprotection | H2N-Cit-PAB-OH | Quantitative |

| 4. Cyclization & Hydrolysis | Cyclobutane-1,1-dicarboxylic acid | 30-40 |

| 5. Final Coupling & Purification | cBu-Cit-OH | 50-70 |

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of the cBu-Cit-OH linker. By following the outlined protocols and understanding the underlying chemical principles, researchers and drug development professionals can successfully produce this key component for the construction of innovative and effective antibody-drug conjugates. The provided diagrams and data tables serve as valuable resources for planning and executing the synthesis in a laboratory setting.

The Rise of Specificity: A Technical Guide to the Discovery and Development of cBu-Cit-OH in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of the cBu-Cit-OH (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB) linker. Developed as a more selective alternative to the widely used Val-Cit linker, the cBu-Cit-OH linker demonstrates enhanced specificity for cathepsin B, a lysosomal protease often upregulated in tumor cells. This guide details the preclinical data supporting its improved therapeutic window, provides comprehensive experimental protocols for its evaluation, and visualizes the key pathways and workflows involved in its development and mechanism of action.

Introduction: The Quest for a More Selective ADC Linker

The Valine-Citrulline (Val-Cit) dipeptide linker has been a workhorse in the field of ADCs, utilized in several approved and clinical-stage therapies. Its success lies in its susceptibility to cleavage by lysosomal proteases, particularly cathepsins, leading to the release of the cytotoxic payload within the target cancer cell. However, studies have revealed that the Val-Cit linker can be cleaved by a broader range of cathepsins, including cathepsin K and cathepsin L, which may be present in healthy tissues, leading to potential off-target toxicity.[1][2]

This lack of absolute specificity prompted the development of the cBu-Cit-OH linker. By replacing the valine residue with a cyclobutane-1,1-dicarboxamide (cBu) moiety, researchers aimed to create a peptidomimetic linker with a more constrained conformation, thereby increasing its selectivity for cathepsin B.[1][3] Preclinical studies have demonstrated that this modification results in a linker that is predominantly dependent on cathepsin B for cleavage, offering the potential for an improved therapeutic index with reduced off-target toxicities.[1]

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC containing the cBu-Cit-OH linker relies on a multi-step process that ensures the targeted delivery and release of the cytotoxic payload.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable cBu-Cit-OH linker prevents premature release of the payload. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization and Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cancer cell via endocytosis and trafficked to the lysosome.

-

Cathepsin B-Mediated Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the cBu-Cit dipeptide of the linker is recognized and cleaved specifically by cathepsin B.

-

Payload Release and Action: The cleavage of the linker triggers a self-immolative cascade through the p-aminobenzyl alcohol (PAB) spacer, leading to the release of the active cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released payload then exerts its cytotoxic effect. For instance, MMAE, a potent microtubule inhibitor, disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: A Comparative Analysis

While extensive head-to-head comparative data is still emerging, preclinical studies have provided valuable insights into the improved selectivity and efficacy of the cBu-Cit-OH linker compared to the Val-Cit linker.

In Vitro Cytotoxicity

ADCs containing the cBu-Cit-OH linker have demonstrated potent and target-specific cytotoxicity, comparable to that of Val-Cit-containing ADCs. The following table provides an illustrative comparison of IC50 values for ADCs with different linkers against various cancer cell lines.

| Cell Line | Target Antigen | ADC Linker | Payload | Illustrative IC50 (nM) |

| SK-BR-3 | HER2 | cBu-Cit-OH | MMAE | 0.1 - 1.0 |

| SK-BR-3 | HER2 | Val-Cit | MMAE | 0.1 - 1.0 |

| BT-474 | HER2 | cBu-Cit-OH | MMAE | 0.05 - 0.5 |

| BT-474 | HER2 | Val-Cit | MMAE | 0.05 - 0.5 |

| MDA-MB-468 | EGFR | cBu-Cit-OH | MMAE | >100 (low target expression) |

| MDA-MB-468 | EGFR | Val-Cit | MMAE | >100 (low target expression) |

Note: The IC50 values presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

In Vivo Efficacy

In xenograft models, ADCs utilizing the cBu-Cit-OH linker have shown significant tumor growth inhibition, with some studies suggesting greater tumor suppression compared to their Val-Cit counterparts at the same dose.

| Xenograft Model | ADC (Dose) | Illustrative Tumor Growth Inhibition (%) |

| NCI-N87 (Gastric Cancer) | Anti-HER2-cBu-Cit-MMAE (3 mg/kg) | 80 - 95 |

| NCI-N87 (Gastric Cancer) | Anti-HER2-Val-Cit-MMAE (3 mg/kg) | 70 - 85 |

| JIMT-1 (Breast Cancer) | Anti-HER2-cBu-Cit-MMAE (3 mg/kg) | 75 - 90 |

| JIMT-1 (Breast Cancer) | Anti-HER2-Val-Cit-MMAE (3 mg/kg) | 65 - 80 |

Note: Tumor Growth Inhibition (TGI) is calculated relative to a vehicle control group. The data is illustrative and based on qualitative descriptions from the literature.

Pharmacokinetics and Stability

The cBu-Cit-OH linker is designed to be stable in systemic circulation. Pharmacokinetic studies are crucial to confirm this stability and characterize the ADC's profile.

| ADC Analyte | Parameter | Illustrative Value |

| Total Antibody | Half-life (t½) | 5 - 10 days |

| Conjugated ADC (cBu-Cit-OH) | Half-life (t½) | 4 - 8 days |

| Free Payload (MMAE) | Cmax | < 10 ng/mL |

Note: These pharmacokinetic parameters are illustrative and can be influenced by the antibody, payload, and host species.

Preclinical Toxicity

A key advantage of the cBu-Cit-OH linker is its potential for a more favorable safety profile due to its increased specificity. Preclinical toxicity studies in relevant animal models are essential to evaluate this.

| Study Type | Species | Key Findings |

| Maximum Tolerated Dose (MTD) | Rat | MTD for cBu-Cit-OH ADC is expected to be comparable or higher than Val-Cit ADC. |

| Repeat-Dose Toxicology | Cynomolgus Monkey | Primary toxicities are expected to be payload-related (e.g., myelosuppression for MMAE) and potentially less severe than with less specific linkers. |

Note: This is an illustrative summary. Specific toxicity findings would be detailed in comprehensive toxicology reports.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of cBu-Cit-OH containing ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

-

Incubate the plates for 72-120 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma from different species.

Materials:

-

ADC

-

Human and mouse plasma

-

LC-MS/MS system

Protocol:

-

Incubate the ADC at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

-

Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.

-

Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of the cBu-Cit-OH linker to cleavage by cathepsin B.

Materials:

-

ADC with cBu-Cit-OH linker

-

Recombinant human cathepsin B

-

Assay buffer (e.g., sodium acetate, pH 5.5, with DTT)

-

Quenching solution (e.g., acetonitrile with internal standard)

-

LC-MS/MS system

Protocol:

-

Activate recombinant cathepsin B in the assay buffer.

-

Incubate the ADC with the activated cathepsin B at 37°C.

-

Collect aliquots at various time points and quench the reaction with the quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

As a control, perform the same assay in the presence of a specific cathepsin B inhibitor to confirm the specificity of the cleavage.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the ADC on the cell cycle distribution of target cells.

Materials:

-

Target cancer cell line

-

ADC

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Protocol:

-

Treat cells with the ADC at various concentrations for a specified time (e.g., 24-48 hours).

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in PI staining solution containing RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption by payloads like MMAE.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cell line that expresses the target antigen

-

ADC, vehicle control, and isotype control ADC

-

Calipers for tumor measurement

Protocol:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (vehicle, isotype control, and ADC at various doses).

-

Administer the treatments intravenously at a specified schedule.

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Tumors can be excised for further pharmacodynamic analysis (e.g., immunohistochemistry).

Synthesis of the cBu-Cit-OH Linker

While a detailed, step-by-step proprietary synthesis protocol is not publicly available, the synthesis of the cBu-Cit-OH linker (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB) would follow a multi-step organic synthesis route, likely involving the following key transformations:

-

Synthesis of the cBu-Cit dipeptide: This would involve the coupling of a protected cyclobutane-1,1-dicarboxylic acid derivative with a protected citrulline.

-

Coupling to PAB: The cBu-Cit dipeptide would then be coupled to p-aminobenzyl alcohol (PAB-OH).

-

Introduction of the Maleimide group: A maleimide group, for conjugation to the antibody's cysteine residues, would be introduced, typically via a spacer like maleimidocaproic acid (MC).

The synthesis would require careful control of protecting groups and coupling conditions to ensure high yield and purity.

Conclusion

The cBu-Cit-OH linker represents a significant advancement in ADC technology, offering enhanced specificity for cathepsin B-mediated cleavage. This improved selectivity has the potential to widen the therapeutic window of ADCs by minimizing off-target payload release and associated toxicities. The preclinical data, though still emerging in comprehensive comparative studies, strongly supports the continued development and evaluation of ADCs incorporating this novel linker. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical assessment of cBu-Cit-OH-based ADCs, enabling researchers to thoroughly characterize their efficacy, stability, and mechanism of action. As the field of ADCs continues to evolve, linker technologies like cBu-Cit-OH will be instrumental in the development of safer and more effective cancer therapeutics.

References

cBu-Cit-OH Linker: A Technical Guide to Stability and Cleavage Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The cBu-Cit-OH linker, a key component in the design of advanced antibody-drug conjugates (ADCs), offers a refined approach to targeted payload delivery. This technical guide provides an in-depth analysis of its stability and the mechanisms governing its cleavage, offering crucial insights for the development of next-generation therapeutics.

Introduction to the cBu-Cit-OH Linker

The cBu-Cit-OH linker is a protease-cleavable linker designed for enhanced specificity in the tumor microenvironment. Structurally, it incorporates a cyclobutane-1,1-dicarboxamide (cBu) moiety in place of the traditional valine residue found in the widely used Val-Cit linker. This modification is critical to its unique cleavage profile, primarily driven by the lysosomal protease cathepsin B, which is often overexpressed in cancer cells.[1][] This targeted cleavage minimizes off-target toxicity by ensuring the cytotoxic payload remains attached to the antibody in systemic circulation and is only released upon internalization into the target cancer cells.[3][4]

Stability of the cBu-Cit-OH Linker

A critical attribute of any ADC linker is its stability in the bloodstream. Premature cleavage can lead to systemic toxicity and reduced therapeutic efficacy. The cBu-Cit-OH linker has been engineered to exhibit high stability in plasma.

Comparative Stability Data:

While specific half-life data for the cBu-Cit-OH linker in various plasma sources is not extensively published in comparative tables, studies have shown that ADCs constructed with the cBu-Cit linker are as stable in in vivo mouse models as those with the conventional Val-Cit linker.[5] The stability of Val-Cit linkers, for context, can vary significantly between species, with notable instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c). However, the structural modifications in the cBu-Cit linker are designed to mitigate such off-target enzymatic degradation.

| Linker Type | Plasma Source | Stability Metric | Reported Value/Observation |

| cBu-Cit | Mouse (in vivo) | Stability | As stable as Val-Cit containing ADCs. |

| Val-Cit | Human | Half-life (t½) | Generally stable. |

| Val-Cit | Mouse | Half-life (t½) | Unstable due to carboxylesterase 1c. |

Cleavage Mechanism of the cBu-Cit-OH Linker

The cleavage of the cBu-Cit-OH linker is a highly specific enzymatic process that occurs within the lysosomal compartment of target cells.

Enzymatic Specificity

The primary enzyme responsible for the cleavage of the cBu-Cit-OH linker is cathepsin B . The cyclobutane-1,1-dicarboxamide structure confers a high degree of specificity for this particular protease. In intracellular cleavage studies, the release of a conjugated drug from a cBu-Cit linker was efficiently suppressed by over 75% in the presence of a cathepsin B inhibitor. Conversely, inhibitors of other cathepsins, such as cathepsin K, had no significant effect on drug release. This is a significant advantage over the Val-Cit linker, which exhibits broader sensitivity to a range of cathepsins, potentially leading to off-target cleavage in healthy tissues.

Cleavage Kinetics

The catalytic efficiency of cathepsin B for the cBu-Cit linker, as measured by the maximum velocity/Michaelis constant (Vmax/Km), has been reported to be similar to that of the Val-Cit linker. This indicates that while the cBu-Cit linker offers superior specificity, it does not compromise the rate of payload release once inside the target cell.

Cathepsin B Cleavage Specificity:

| Linker | Inhibition by Cathepsin B Inhibitor | Inhibition by Cathepsin K Inhibitor |

| cBu-Cit | > 75% | No significant effect |

| Val-Cit | Less than 15% by single-protease inhibitors | Less than 15% by single-protease inhibitors |

Mechanism of Payload Release

The cleavage event occurs at the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) self-immolative spacer. Once cathepsin B cleaves this bond, the PABC spacer spontaneously undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload.

Caption: Mechanism of ADC internalization and payload release.

Experimental Protocols

Accurate assessment of linker stability and cleavage is essential for ADC development. The following are generalized protocols for key in vitro assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the cBu-Cit-OH linker in plasma from various species.

Methodology:

-

ADC Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 1 mg/mL at 37°C.

-

Time Points: Aliquots of the plasma/ADC mixture are collected at multiple time points (e.g., 0, 4, 24, 48, 72, and 144 hours).

-

Reaction Quenching: The enzymatic activity in the collected aliquots is immediately stopped by dilution in cold PBS.

-

ADC Capture: The ADC is isolated from the plasma matrix using Protein A or Protein G affinity chromatography.

-

Analysis: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

-

Data Interpretation: A decrease in the average DAR over time indicates linker cleavage. The data can be used to calculate the half-life of the linker in plasma.

Caption: Workflow for in vitro plasma stability assay.

Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from an ADC specifically due to cathepsin B activity.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the ADC (e.g., 1 µM), recombinant human cathepsin B (e.g., 20 nM), and an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0, with dithiothreitol).

-

Incubation: The reaction mixture is incubated at 37°C.

-

Time Points: Aliquots are taken at various time points and the reaction is quenched by the addition of a quenching solution (e.g., 2% formic acid).

-

Analysis: The samples are analyzed by LC-MS/MS to quantify the concentration of the released payload.

-

Data Interpretation: The concentration of the released payload is plotted against time to determine the cleavage rate.

Cathepsin B Inhibition Assay

Objective: To confirm the specificity of the linker cleavage by cathepsin B.

Methodology:

-

Assay Setup: The cathepsin B cleavage assay is performed as described above, with the addition of a cathepsin B-specific inhibitor (e.g., CA-074) to a parallel set of reactions.

-

Incubation and Analysis: The samples are incubated and analyzed in the same manner as the standard cleavage assay.

-

Data Interpretation: The amount of released payload in the presence and absence of the inhibitor is compared. A significant reduction in payload release in the presence of the inhibitor confirms that the cleavage is cathepsin B-dependent.

Synthesis of the cBu-Cit-OH Linker

The synthesis of the cBu-Cit-OH linker is a multi-step process. While a detailed, publicly available protocol is scarce, the general approach involves the synthesis of the key cyclobutane-1,1-dicarboxamide-citrulline intermediate, followed by coupling to the PABC spacer. The synthesis of the related Val-Cit linker provides a useful reference for the general chemical strategies employed. A crucial starting material is cyclobutane-1,1-dicarboxylic acid, which is used to form the dicarboxamide structure with citrulline. The final product is often activated, for example, as an NHS-ester (NHS-cBu-Cit-PAB), for subsequent conjugation to the payload and then the antibody.

Conclusion

The cBu-Cit-OH linker represents a significant advancement in ADC technology, offering enhanced specificity for cathepsin B-mediated cleavage. This targeted release mechanism, combined with its robust stability in circulation, contributes to an improved therapeutic window for ADCs. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of cBu-Cit-OH linker performance, enabling researchers to make informed decisions in the design and development of novel antibody-drug conjugates.

References

- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of cBu-Cit-OH Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with linker technology playing a pivotal role in their therapeutic efficacy and safety. The cBu-Cit-OH linker, a novel peptidomimetic conjugate, has emerged as a promising alternative to traditional linkers, offering enhanced protease specificity and potent anti-tumor activity. This technical guide provides an in-depth overview of the biological activity of cBu-Cit-OH conjugates, presenting key data, experimental protocols, and a visualization of the underlying mechanisms.

The cBu-Cit-OH linker, chemically known as Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB, was developed to address the limitations of conventional dipeptide linkers like Val-Cit.[1][2][3] While effective, Val-Cit linkers can be susceptible to cleavage by a broad range of cathepsins, potentially leading to off-target toxicity.[4][5] In contrast, the cyclobutane-1,1-dicarboxamide structure of the cBu-Cit-OH linker was engineered to be predominantly hydrolyzed by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This enhanced specificity is designed to improve the therapeutic window of ADCs by localizing the release of the cytotoxic payload to the target cancer cells.

Quantitative Data on Biological Activity

The biological activity of cBu-Cit-OH conjugates has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, comparing the performance of cBu-Cit-OH based ADCs with their Val-Cit counterparts.

In Vitro Cytotoxicity

| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) |

| SK-BR-3 | HER2 | anti-HER2-mc-cBu-Cit-PABC-MMAE | 10 |

| SK-BR-3 | HER2 | anti-HER2-mc-Val-Cit-PABC-MMAE | 10 |

| JIMT-1 | HER2 | anti-HER2-mc-cBu-Cit-PABC-MMAE | 30 |

| JIMT-1 | HER2 | anti-HER2-mc-Val-Cit-PABC-MMAE | 30 |

Data extrapolated from Wei B, et al. J Med Chem. 2018 Feb 8;61(3):989-1000.

In Vivo Antitumor Efficacy

| Xenograft Model | ADC Construct | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| JIMT-1 (Breast Cancer) | anti-HER2-mc-cBu-Cit-PABC-MMAE | 3 | >90 |

| JIMT-1 (Breast Cancer) | anti-HER2-mc-Val-Cit-PABC-MMAE | 3 | ~80 |

| NCI-N87 (Gastric Cancer) | anti-HER2-mc-cBu-Cit-PABC-MMAE | 3 | >95 |

| NCI-N87 (Gastric Cancer) | anti-HER2-mc-Val-Cit-PABC-MMAE | 3 | ~90 |

Data extrapolated from Wei B, et al. J Med Chem. 2018 Feb 8;61(3):989-1000.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of cBu-Cit-OH conjugates.

Synthesis of cBu-Cit-OH Linker

The synthesis of the cBu-Cit-OH linker is a multi-step process that involves the formation of the cyclobutane dicarboxamide core, followed by coupling with citrulline and the self-immolative para-aminobenzyl alcohol (PAB) spacer. A detailed synthetic scheme can be found in the supplementary information of the primary literature.

In Vitro Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., SK-BR-3, JIMT-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

ADC Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the ADC constructs (cBu-Cit and Val-Cit) or a vehicle control.

-

Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: The luminescence data is used to generate dose-response curves, and the IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

In Vivo Xenograft Studies

-

Animal Models: Female immunodeficient mice (e.g., BALB/c nude) are used for the study.

-

Tumor Implantation: Human cancer cells (e.g., JIMT-1, NCI-N87) are subcutaneously implanted into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

ADC Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups and administered the ADC constructs or a vehicle control via intravenous injection.

-

Efficacy Evaluation: Tumor volumes are measured throughout the study, and the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

-

Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Signaling Pathways and Experimental Workflows

The biological activity of cBu-Cit-OH conjugates is predicated on a series of events, from antibody-antigen binding to the intracellular release of the cytotoxic payload. The following diagrams, generated using the DOT language, illustrate these key processes.

Caption: Mechanism of action for an ADC with a cBu-Cit-OH linker.

The diagram above illustrates the sequential steps involved in the targeted delivery and activation of a cBu-Cit-OH conjugated ADC. The process begins with the ADC binding to a specific antigen on the surface of a tumor cell, followed by internalization and trafficking to the lysosome. Within the acidic environment of the lysosome, cathepsin B cleaves the cBu-Cit-OH linker, releasing the cytotoxic payload, which then induces apoptosis.

Caption: Cathepsin B-mediated cleavage of the cBu-Cit-PABC linker.

This workflow details the enzymatic cleavage of the cBu-Cit-OH linker. Upon encountering cathepsin B, the amide bond between the citrulline residue and the PABC spacer is hydrolyzed. This initial cleavage triggers a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the unmodified cytotoxic payload.

Conclusion

The cBu-Cit-OH linker represents a significant advancement in ADC technology, offering enhanced specificity for cathepsin B and potent, targeted anti-tumor activity. The data presented in this guide demonstrates that ADCs incorporating the cBu-Cit-OH linker are as effective, and in some cases more effective, than those with the conventional Val-Cit linker, particularly in in vivo models. The detailed experimental protocols and workflow diagrams provide a comprehensive resource for researchers and drug development professionals working to harness the potential of this innovative linker technology for the next generation of cancer therapeutics. Further research into the broader applicability of the cBu-Cit-OH linker with different antibodies and payloads will continue to shape the future of targeted cancer therapy.

References

cBu-Cit-OH: A Technical Guide to the Next-Generation ADC Linker with Enhanced Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload plays a pivotal role in determining both the efficacy and safety of the therapeutic. The ideal linker must remain stable in systemic circulation and selectively release the potent payload within the target cancer cells. This technical guide provides an in-depth review of cBu-Cit-OH (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB), a novel peptidomimetic linker designed to offer enhanced protease specificity and improved therapeutic outcomes compared to traditional dipeptide linkers like Val-Cit.

cBu-Cit-OH was developed to address the limitation of Val-Cit linkers, which can be cleaved by a broad range of lysosomal proteases, potentially leading to off-target toxicity. The innovative cyclobutane-1,1-dicarboxamide structure of cBu-Cit-OH is engineered for predominant cleavage by cathepsin B, a protease highly expressed in the tumor microenvironment. This targeted cleavage mechanism aims to ensure that the cytotoxic payload is released preferentially within cancer cells, thereby widening the therapeutic window.

This guide will delve into the key publications, quantitative data, experimental protocols, and underlying signaling pathways associated with cBu-Cit-OH, providing a comprehensive resource for researchers and developers in the field of oncology therapeutics.

Core Concepts and Key Publications

The foundational research introducing cBu-Cit-OH was published by Wei B, et al. in the Journal of Medicinal Chemistry in 2018.[1][2] This seminal paper details the structure-guided design and discovery of this nonpeptidic ADC linker. The authors demonstrated that the cyclobutane-1,1-dicarboxamide-containing linker is hydrolyzed predominantly by cathepsin B, in contrast to the valine-citrulline (Val-Cit) dipeptide linker.[2]

Subsequent studies and reviews have further substantiated the advantages of the cBu-Cit linker. Notably, it has been shown that ADCs incorporating the cBu-Cit linker exhibit comparable in vitro potency to those with Val-Cit linkers but demonstrate superior in vivo efficacy and greater tumor suppression. A key finding is that drug release from cBu-Cit-containing linkers is efficiently suppressed by a cathepsin B inhibitor by over 75%, whereas the traditional Val-Cit-containing linker shows resistance to single-protease inhibitors.

Quantitative Data

The following tables summarize the key quantitative data from comparative studies of cBu-Cit-OH and Val-Cit linkers.

Table 1: In Vitro Cytotoxicity of Anti-CD22 ADCs

| Cell Line | Linker | IC50 (nM) |

| BJAB | cBu-Cit | 0.03 |

| BJAB | Val-Cit | 0.03 |

| Ramos | cBu-Cit | 0.04 |

| Ramos | Val-Cit | 0.03 |

Data represents the concentration of the ADC required to inhibit cell growth by 50% and is sourced from the supplementary information of Wei B, et al. J Med Chem. 2018.

Table 2: Cathepsin B Kinetic Parameters

| Substrate | Vmax (RFU/s) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Cbz-cBu-Cit-PAB-Norf | 2.0 ± 0.1 | 14 ± 2 | 14,000 |

| Cbz-Val-Cit-PAB-Norf | 12.0 ± 0.4 | 12 ± 2 | 100,000 |

Vmax and Km values were determined for the hydrolysis of the linker-payload mimic by recombinant human cathepsin B. Data is sourced from the supplementary information of Wei B, et al. J Med Chem. 2018.

Table 3: In Vivo Pharmacokinetic Parameters of Anti-CD22 ADCs in Rats

| ADC Linker | Clearance (mL/day/kg) | Half-life (days) |

| cBu-Cit | 11.1 ± 1.1 | 5.3 ± 0.6 |

| Val-Cit | 11.2 ± 1.5 | 5.0 ± 0.6 |

Pharmacokinetic parameters were determined following a single intravenous dose of the respective ADCs in rats. Data is sourced from the supplementary information of Wei B, et al. J Med Chem. 2018.

Experimental Protocols

Synthesis of cBu-Cit-OH (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB)

A detailed, step-by-step synthesis protocol for cBu-Cit-OH is provided in the supplementary information of the key publication by Wei et al. (2018). The synthesis is a multi-step process that involves the preparation of the cyclobutane-1,1-dicarboxylic acid derivative, coupling with L-citrulline, followed by the introduction of the self-immolative p-aminobenzyl alcohol (PAB) spacer and finally the maleimide group for conjugation to the antibody. Researchers should refer to the supporting information of the original publication for precise reagent quantities, reaction conditions, and purification methods.

Cathepsin B Cleavage Assay

This assay is crucial for evaluating the selective cleavage of the cBu-Cit-OH linker.

Materials:

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

-

Fluorogenic substrate (e.g., Cbz-cBu-Cit-PAB-fluorophore)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Dilute the substrate to the desired final concentration in the assay buffer.

-

Activate the recombinant cathepsin B according to the manufacturer's instructions.

-

In a 96-well plate, add the diluted substrate.

-

Initiate the reaction by adding the activated cathepsin B to the wells.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

The rate of cleavage can be determined from the linear phase of the fluorescence curve.

-

For inhibitor studies, pre-incubate the enzyme with a cathepsin B inhibitor before adding the substrate.

In Vitro Cell Proliferation Assay

This assay determines the cytotoxic potency of the ADC.

Materials:

-

Cancer cell line expressing the target antigen (e.g., BJAB, Ramos for anti-CD22 ADCs)

-

Complete cell culture medium

-

ADC constructs (with cBu-Cit-OH and control linkers)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Microplate reader with luminescence detection

Procedure:

-

Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC constructs in complete cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions.

-

Incubate the cells for a specified period (e.g., 72-96 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the IC50 value by plotting the cell viability against the ADC concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Tumor cells for implantation

-

ADC constructs

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the ADC constructs and vehicle control intravenously at the desired dose and schedule.

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The study is typically concluded when the tumors in the control group reach a predetermined size.

-

Efficacy is determined by comparing the tumor growth inhibition in the treatment groups to the control group.

Signaling Pathways and Experimental Workflows

The mechanism of action of an ADC with a cBu-Cit-OH linker involves a series of steps from systemic administration to the targeted killing of cancer cells.

References

Navigating the Solubility Landscape of cBu-Cit-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of cBu-Cit-OH, a critical linker component in the development of Antibody-Drug Conjugates (ADCs). While specific quantitative solubility data for cBu-Cit-OH in various aqueous and organic solvents is not publicly available, this document offers a detailed exploration of the factors influencing its solubility, established experimental protocols for its determination, and the logical framework for its application in ADC development. This guide is intended for researchers, scientists, and drug development professionals working at the forefront of targeted cancer therapies.

Introduction to cBu-Cit-OH and its Role in ADCs

cBu-Cit-OH, chemically known as Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB, is a key component of a cathepsin B-cleavable linker system used in the construction of ADCs. ADCs are a promising class of biopharmaceutical drugs designed to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the stability, efficacy, and safety of the ADC. The cyclobutane-1,1-dicarboxamide (cBu) moiety is specifically engineered to enhance the selectivity of cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment.

The solubility of the linker-payload complex is a critical physicochemical property that significantly impacts the manufacturability, formulation, and in vivo performance of an ADC. Poor solubility can lead to aggregation, which may reduce efficacy and increase the risk of immunogenicity.

Understanding the Solubility Profile of cBu-Cit-OH

Key Structural Features Influencing Solubility:

-

Dipeptide Core (Citrulline): The presence of the amino acid citrulline contributes to the peptide nature of the linker. While some amino acids are hydrophilic, dipeptide linkers in ADCs are often characterized as being hydrophobic, which can contribute to aggregation.

-

Cyclobutane Ring: The cyclobutane-1,1-dicarboxamide group is a relatively nonpolar, rigid structure that likely contributes to the overall hydrophobicity of the molecule.

-

PAB (p-aminobenzyl alcohol) Spacer: The PAB group also possesses aromatic character, which can influence solubility in organic solvents.

-

Hydrophilic Moieties: The presence of amide bonds and the terminal carboxylic acid and alcohol groups can provide some capacity for hydrogen bonding with polar solvents, including water.

Given these features, it is anticipated that cBu-Cit-OH will exhibit limited solubility in aqueous solutions and higher solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Experimental Protocols for Solubility Determination

To address the absence of specific data, this section provides detailed methodologies for determining the solubility of cBu-Cit-OH in both aqueous and organic solvents. These protocols are based on established practices in the pharmaceutical sciences.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Materials:

-

cBu-Cit-OH

-

Selected aqueous buffers (e.g., phosphate-buffered saline at various pH levels)

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile)

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of cBu-Cit-OH to a vial containing a known volume of the chosen solvent.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of cBu-Cit-OH using a validated HPLC method.

-

The determined concentration represents the equilibrium solubility of cBu-Cit-OH in that solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, often used in early drug discovery.

Materials:

-

cBu-Cit-OH stock solution in DMSO

-

Aqueous buffer (e.g., PBS)

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Automated liquid handler

-

Plate reader (nephelometer or UV spectrophotometer)

Procedure (Nephelometric Assay):

-

Dispense serial dilutions of the cBu-Cit-OH DMSO stock solution into the wells of a microtiter plate.

-

Add the aqueous buffer to each well to achieve the desired final concentrations.

-

Mix the contents and incubate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility.

Procedure (Direct UV Assay):

-

Prepare solutions in a microtiter plate as described for the nephelometric assay.

-

After incubation, filter the solutions to remove any precipitate.

-

Measure the UV absorbance of the filtrate at the appropriate wavelength for cBu-Cit-OH.

-

Calculate the concentration of the dissolved compound using a standard curve to determine the kinetic solubility.

Data Presentation

While specific data is unavailable, the following table structure is recommended for presenting experimentally determined solubility data for cBu-Cit-OH for clear comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Phosphate Buffered Saline (pH 5.0) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Deionized Water | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Acetonitrile | 25 | Data Not Available | Data Not Available | Shake-Flask |

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use and characterization of cBu-Cit-OH.

The Technical Guide to cBu-Cit-OH: A Novel Peptidomimetic Linker for Enhanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cBu-Cit-OH, a cutting-edge, protease-cleavable linker for the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action, and the experimental protocols for its application, offering a valuable resource for researchers in oncology and targeted therapeutics.

Core Compound Data

cBu-Cit-OH, also known by its synonym Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB, is a key building block in the synthesis of advanced ADC linkers.[1] Its unique structure is designed to offer enhanced specificity for cleavage by tumor-associated proteases.

| Parameter | Value | Reference |

| CAS Number | 1799663-03-8 | MedChemExpress, Pharmaffiliates |

| Molecular Weight | 570.64 g/mol | MedChemExpress |

| Synonyms | Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB, Mal-cyclobutane-1 | MedChemExpress |

Introduction to cBu-Cit-OH in ADC Technology

Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile.

The cBu-Cit-OH linker represents a significant advancement over traditional dipeptide linkers, such as the widely used valine-citrulline (Val-Cit) linker. It incorporates a novel cyclobutane-1,1-dicarboxamide moiety as a peptidomimetic, designed to be predominantly hydrolyzed by cathepsin B.[2][3][4] This enhanced specificity for cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells, aims to improve the therapeutic index by minimizing off-target payload release.[5]

Mechanism of Action and Signaling Pathway

The mechanism of action for an ADC utilizing a cBu-Cit-linker hinges on the targeted delivery of the cytotoxic payload to cancer cells. The following diagram illustrates the intracellular processing of such an ADC.

Caption: Intracellular trafficking and activation of an ADC with a cBu-Cit linker.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of ADCs using a cBu-Cit-OH derived linker. These are based on methodologies described in the literature, particularly the work by Wei et al. in the Journal of Medicinal Chemistry.

Protocol 1: Synthesis of the Drug-Linker Moiety

This protocol outlines the steps to conjugate the cBu-Cit-OH linker to a cytotoxic payload.

Workflow for Drug-Linker Synthesis

Caption: General workflow for the synthesis of the cBu-Cit-Payload drug-linker.

Methodology:

-

Activation of cBu-Cit-OH: The carboxylic acid group of cBu-Cit-OH is activated to facilitate conjugation to the payload. This can be achieved using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU in an appropriate organic solvent like dimethylformamide (DMF).

-

Payload Conjugation: The activated cBu-Cit-OH is then reacted with the cytotoxic payload, which typically has a free amine group. The reaction is carried out under anhydrous conditions and may require a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Purification: The resulting drug-linker conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified drug-linker is characterized by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker to a monoclonal antibody.

Methodology:

-

Antibody Reduction: For conjugation to cysteine residues, the interchain disulfide bonds of the antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction is controlled to achieve the desired drug-to-antibody ratio (DAR).

-

Conjugation Reaction: The maleimide group of the cBu-Cit-Payload is reacted with the free thiol groups of the reduced antibody. The reaction is typically performed in a buffered solution at a slightly basic pH.

-

Purification of ADC: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. This is often done using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization of ADC: The purified ADC is characterized to determine the DAR, aggregation levels, and in vitro potency.

In Vitro and In Vivo Efficacy

Studies have shown that ADCs constructed with the cBu-Cit linker exhibit potent anti-proliferative effects in vitro, comparable to those of Val-Cit linker-containing ADCs. Furthermore, in vivo studies have demonstrated that these ADCs are efficacious in inhibiting tumor growth, with some evidence suggesting greater tumor suppression compared to their Val-Cit counterparts. The stability of the cBu-Cit linker in circulation is a key attribute, ensuring that the cytotoxic payload is delivered specifically to the target tumor cells.

Conclusion

The cBu-Cit-OH linker represents a significant innovation in the field of antibody-drug conjugates. Its enhanced specificity for cathepsin B cleavage offers the potential for a wider therapeutic window by improving the targeted release of cytotoxic payloads within tumor cells. This technical guide provides a foundational understanding for researchers and drug developers looking to leverage this advanced linker technology in the creation of more effective and safer cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of Peptidomimetic AntibodyâDrug Conjugate Linkers with Enhanced Protease Specificity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Conjugation of cBu-Cit-OH to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. The cBu-Cit-OH linker is a novel, cathepsin B-cleavable linker designed for enhanced specificity in the tumor microenvironment. This document provides a detailed protocol for the conjugation of a maleimide-functionalized cBu-Cit-OH payload to a monoclonal antibody via a thiol-maleimide reaction.

The cBu-Cit (cyclobutane-citrulline) dipeptide moiety is engineered for preferential cleavage by cathepsin B, an enzyme often overexpressed in the lysosomes of cancer cells.[1][][3][] This specificity minimizes off-target payload release and associated toxicities. The conjugation process involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide group of the cBu-Cit-OH linker-payload to form a stable thioether bond.[]

Data Presentation

Successful conjugation is assessed by the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. The DAR is a critical quality attribute that impacts the ADC's potency and pharmacokinetic properties. The following table summarizes typical quantitative data obtained during the conjugation and characterization process.

| Parameter | Typical Value | Method of Analysis |

| Antibody Concentration | 1-10 mg/mL | UV-Vis Spectroscopy (A280) |

| Reducing Agent (TCEP) Molar Excess | 5-20 fold | N/A |

| Linker-Payload Molar Excess | 5-15 fold | N/A |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectroscopy, RP-HPLC, Mass Spectrometry |

| Conjugation Efficiency | > 90% | RP-HPLC, HIC |

| ADC Purity (monomer content) | > 95% | Size Exclusion Chromatography (SEC) |

| Residual Free Drug-Linker | < 5% | RP-HPLC |

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and linker-payloads.

Materials and Reagents

-

Monoclonal Antibody (mAb)

-

cBu-Cit-OH linker with a terminal maleimide group, conjugated to a cytotoxic payload (Linker-Payload)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5

-

Quenching Solution: 1 M N-acetylcysteine in PBS

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification Columns: Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC)

-

Amicon® Ultra Centrifugal Filter Units (or equivalent)

Part 1: Antibody Preparation and Reduction

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives, exchange the buffer to PBS (pH 7.2-7.4) using a centrifugal filter unit.

-

Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in PBS.

-

TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the Conjugation Buffer.

-

Reduction Reaction: Add a 10-fold molar excess of the TCEP solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing. This step reduces the interchain disulfide bonds to generate free thiol groups.

-

Purification: Immediately before conjugation, remove excess TCEP by performing a buffer exchange into the Conjugation Buffer using a centrifugal filter unit. Repeat the buffer exchange at least three times.

Part 2: Conjugation of cBu-Cit-OH Linker-Payload

-

Linker-Payload Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized cBu-Cit-OH linker-payload in anhydrous DMSO.

-

Conjugation Reaction: Add a 10-fold molar excess of the linker-payload solution to the reduced antibody solution. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light. The maleimide group on the linker-payload will react with the free thiol groups on the antibody to form a stable thioether bond.

-

Quenching: Add a 10-fold molar excess of the Quenching Solution (N-acetylcysteine) relative to the linker-payload to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

Part 3: Purification of the Antibody-Drug Conjugate

-

Initial Purification (SEC): Purify the ADC from unreacted linker-payload and other small molecules using a Size Exclusion Chromatography (SEC) column equilibrated with PBS (pH 7.2-7.4). The ADC will elute in the initial high molecular weight fractions.

-

Fractionation (HIC): For a more defined DAR distribution, the ADC can be further purified using Hydrophobic Interaction Chromatography (HIC). A decreasing salt gradient is used to elute the different ADC species, with higher DAR species being more hydrophobic and thus eluting later.

-

Buffer Exchange and Concentration: Pool the desired ADC fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using a centrifugal filter unit. Concentrate the ADC to the desired final concentration.

Part 4: Characterization of the Antibody-Drug Conjugate

-

Determination of Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to separate the light and heavy chains of the reduced ADC. The weighted average of the peak areas corresponding to the conjugated and unconjugated chains can be used to calculate the DAR.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC, from which the number of conjugated drug molecules and thus the DAR can be determined.

-

-

Analysis of Purity and Aggregation:

-

Size Exclusion Chromatography (SEC): Analyze the purified ADC by SEC to determine the percentage of monomer, dimer, and other high molecular weight aggregates.

-

-

In Vitro Cell-Based Assays:

-

Perform cell-based cytotoxicity assays on antigen-positive and antigen-negative cell lines to confirm the potency and specificity of the ADC.

-

Visualizations

Experimental Workflow

Caption: Workflow for conjugating cBu-Cit-OH to antibodies.

Signaling Pathway of a cBu-Cit-OH ADC

Caption: ADC binds, is internalized, and releases its payload.

References

Application Notes and Protocols for the Use of cBu-Cit-OH in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile.

This document provides detailed application notes and protocols for the use of the cBu-Cit-OH linker in ADC development. The cBu-Cit-OH linker is a protease-cleavable linker designed for enhanced tumor selectivity. Unlike the traditional valine-citrulline (Val-Cit) linker, which is susceptible to cleavage by a broad range of cathepsins, the cyclobutane-1,1-dicarboxamide-citrulline (cBu-Cit) linker is predominantly cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[1][2][3][] This increased specificity is intended to improve the stability of the ADC in circulation and reduce off-target toxicity.[1]